molecular formula C26H33BiO2 B14375416 Dibutoxy(triphenyl)-lambda~5~-bismuthane CAS No. 90520-66-4

Dibutoxy(triphenyl)-lambda~5~-bismuthane

Cat. No.: B14375416
CAS No.: 90520-66-4
M. Wt: 586.5 g/mol
InChI Key: HZKREXLCOTWQLP-UHFFFAOYSA-N
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Description

Dibutoxy(triphenyl)-lambda~5~-bismuthane is an organobismuth compound characterized by the presence of triphenyl and dibutoxy groups attached to a central bismuth atom. Organobismuth compounds are known for their unique properties and applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutoxy(triphenyl)-lambda~5~-bismuthane typically involves the reaction of triphenylbismuth with dibutyl ether under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a Lewis acid to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Dibutoxy(triphenyl)-lambda~5~-bismuthane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form bismuth oxides.

    Reduction: Reduction reactions can convert it to lower oxidation state bismuth compounds.

    Substitution: The dibutoxy and triphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require the presence of a catalyst, such as palladium or platinum, and are carried out under an inert atmosphere.

Major Products Formed

The major products formed from these reactions include various bismuth oxides, reduced bismuth compounds, and substituted organobismuth derivatives.

Scientific Research Applications

Dibutoxy(triphenyl)-lambda~5~-bismuthane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-bismuth bonds.

    Medicine: Organobismuth compounds, including this compound, are being explored for their antimicrobial and anticancer properties.

    Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of dibutoxy(triphenyl)-lambda~5~-bismuthane involves its interaction with molecular targets through the bismuth center. The compound can form coordination complexes with various biomolecules, affecting their function and activity. The pathways involved in its action include oxidative stress induction and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Triphenylbismuth: Similar in structure but lacks the dibutoxy groups.

    Dibutylbismuth: Contains dibutyl groups instead of triphenyl groups.

    Triphenylbismuth dichloride: Contains chlorine atoms instead of dibutoxy groups.

Uniqueness

Dibutoxy(triphenyl)-lambda~5~-bismuthane is unique due to the presence of both triphenyl and dibutoxy groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

90520-66-4

Molecular Formula

C26H33BiO2

Molecular Weight

586.5 g/mol

IUPAC Name

dibutoxy(triphenyl)bismuth

InChI

InChI=1S/3C6H5.2C4H9O.Bi/c3*1-2-4-6-5-3-1;2*1-2-3-4-5;/h3*1-5H;2*2-4H2,1H3;/q;;;2*-1;+2

InChI Key

HZKREXLCOTWQLP-UHFFFAOYSA-N

Canonical SMILES

CCCCO[Bi](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCC

Origin of Product

United States

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